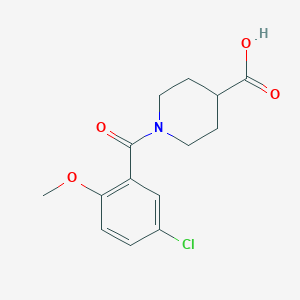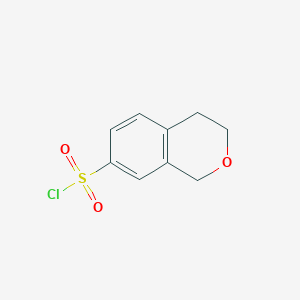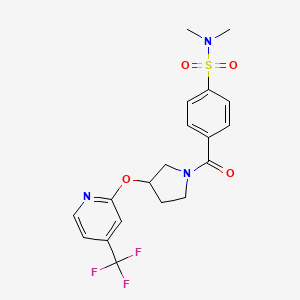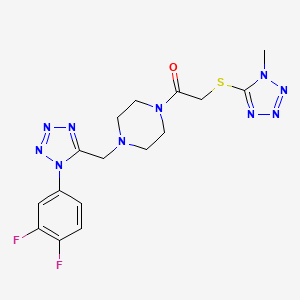
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone, also known as MPOM, is a synthetic compound used in scientific research. It is a derivative of morpholine and oxirane, two organic compounds commonly used in the pharmaceutical industry. MPOM has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been shown to induce the expression of certain genes involved in apoptosis, such as p53 and Bax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone. One area of interest is its potential as a treatment for cancer, particularly in combination with other anti-cancer agents. Another area of interest is its potential as an anti-inflammatory agent, with potential applications in the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone and its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone involves the reaction of morpholine and epichlorohydrin in the presence of a base catalyst, followed by the addition of phenylmagnesium bromide and then epoxide ring opening with potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone.
Aplicaciones Científicas De Investigación
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been investigated for its potential as an anti-inflammatory agent, with promising results.
Propiedades
IUPAC Name |
(2-methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-7-15(14(16)13-9-18-13)12(8-17-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHKMKKDMTKDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2358927.png)

![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2358936.png)

![6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2358940.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2358941.png)

![[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2358945.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358947.png)
![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B2358949.png)